(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride
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Overview
Description
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride typically involves the following steps:
Formation of 4-Chlorobenzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine under suitable conditions.
Formation of Piperidin-3-ylmethyl-amine: This involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by reduction to yield piperidin-3-ylmethyl-amine.
Coupling Reaction: The final step involves coupling 4-chlorobenzylamine with piperidin-3-ylmethyl-amine under appropriate conditions to form (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives at the benzyl or piperidine ring positions.
Scientific Research Applications
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and neurotransmitter activity.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
- (4-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
- (4-Chloro-benzyl)-piperidin-3-ylmethyl-amine sulfate
Uniqueness
(4-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;/h3-6,12,15-16H,1-2,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVFBDGEHZDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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